Cas no 887-15-0 (2,2-Diphenyltetrahydrofuran)

2,2-Diphenyltetrahydrofuran is a heterocyclic organic compound featuring a tetrahydrofuran core substituted with two phenyl groups at the 2-position. This structure imparts stability and versatility, making it useful as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its rigid framework and aromatic substituents enhance its utility in asymmetric catalysis and chiral ligand design. The compound's solubility in common organic solvents facilitates its handling in laboratory and industrial settings. Additionally, its well-defined molecular architecture allows for precise functionalization, enabling tailored applications in material science and medicinal chemistry.
2,2-Diphenyltetrahydrofuran structure
2,2-Diphenyltetrahydrofuran structure
Product Name:2,2-Diphenyltetrahydrofuran
CAS No:887-15-0
MF:C16H16O
MW:224.297644615173
CID:728148
PubChem ID:70175
Update Time:2025-05-20

2,2-Diphenyltetrahydrofuran Chemical and Physical Properties

Names and Identifiers

    • Furan,tetrahydro-2,2-diphenyl-
    • 2,2-diphenyloxolane
    • 2,2-DIPHENYLTETRAHYDROFURAN
    • 2,2-Diphenyltetrahydrofurane
    • Tetrahydro-2,2-diphenylfuran
    • 2,2-di(phenyl)oxolane
    • SCHEMBL1569110
    • EINECS 212-957-3
    • DTXSID70237245
    • GTPL2498
    • Furan, tetrahydro-2,2-diphenyl-
    • NSC 89761
    • NS00039290
    • NSC89761
    • diphenyltetrahydrofuran
    • NSC-89761
    • ONRSPOWNRLCCGF-UHFFFAOYSA-N
    • 887-15-0
    • AKOS024323254
    • Q27077075
    • 2,2-Diphenyltetrahydrofuran
    • Inchi: 1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
    • InChI Key: ONRSPOWNRLCCGF-UHFFFAOYSA-N
    • SMILES: O1CCCC1(C1=CC=CC=C1)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 224.120115130g/mol
  • Monoisotopic Mass: 224.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 339.4±31.0 °C at 760 mmHg
  • Flash Point: 153.6±21.0 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2,2-Diphenyltetrahydrofuran Security Information

2,2-Diphenyltetrahydrofuran Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D491913-500mg
2,2-Diphenyltetrahydrofuran
887-15-0
500mg
$ 70.00 2022-06-05
TRC
D491913-1g
2,2-Diphenyltetrahydrofuran
887-15-0
1g
$ 95.00 2022-06-05
TRC
D491913-5g
2,2-Diphenyltetrahydrofuran
887-15-0
5g
$ 365.00 2022-06-05

Additional information on 2,2-Diphenyltetrahydrofuran

2,2-Diphenyltetrahydrofuran (CAS No. 887-15-0): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research

2,2-Diphenyltetrahydrofuran (CAS No. 887-15-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, offers a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 2,2-Diphenyltetrahydrofuran.

Chemical Properties and Structure

2,2-Diphenyltetrahydrofuran is a cyclic ether with the molecular formula C14H14O. Its structure consists of a tetrahydrofuran ring substituted with two phenyl groups at the 2-position. This unique arrangement imparts several interesting properties to the compound. The phenyl groups enhance the aromatic character and stability of the molecule, while the tetrahydrofuran ring provides a flexible and reactive site for various chemical transformations.

The physical properties of 2,2-Diphenyltetrahydrofuran include a melting point of approximately 56-58°C and a boiling point of around 190-195°C at atmospheric pressure. It is generally insoluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These properties make it an ideal candidate for use in various chemical reactions and processes.

Synthesis Methods

The synthesis of 2,2-Diphenyltetrahydrofuran has been extensively studied over the years, leading to the development of several efficient routes. One common method involves the intramolecular Diels-Alder reaction of a suitable diene and dienophile. For instance, the reaction of 1,4-diphenylbuta-1,3-diene with maleic anhydride followed by reduction can yield 2,2-Diphenyltetrahydrofuran. Another approach involves the ring-closing metathesis (RCM) reaction of an appropriate diene precursor.

In recent years, transition-metal-catalyzed methods have gained prominence due to their high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed RCM have been particularly effective in synthesizing 2,2-Diphenyltetrahydrofuran. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.

Applications in Chemical Research

2,2-Diphenyltetrahydrofuran has found numerous applications in chemical research due to its unique structure and reactivity. One of its primary uses is as a synthetic intermediate in the preparation of more complex organic molecules. The tetrahydrofuran ring can undergo various functional group transformations, such as oxidation to form ketones or alcohols, or nucleophilic substitution to introduce new functionalities.

In addition to its role as an intermediate, 2,2-Diphenyltetrahydrofuran has been explored for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalytic processes and materials science. For example, complexes derived from 2,2-Diphenyltetrahydrofuran have shown promise in homogeneous catalysis for reactions such as hydrogenation and polymerization.

Potential Therapeutic Applications

The pharmaceutical industry has also shown interest in 2,2-Diphenyltetrahydrofuran. Recent studies have investigated its potential as a lead compound for drug development. One area of focus is its activity against various biological targets. For instance, some derivatives of 2,2-Diphenyltetrahydrofuran have demonstrated promising anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

An emerging area of research is the use of 2,2-Diphenyltetrahydrofuran-based compounds as potential anticancer agents. Studies have shown that certain derivatives can selectively target cancer cells by disrupting cell cycle progression or inducing apoptosis. These findings suggest that further exploration could lead to the development of novel therapeutic strategies for cancer treatment.

Clinical Trials and Future Directions














Clinical Trials and Future Directions

While much of the research on  887-15-0) remains preclinical, several compounds derived from it are currently undergoing clinical trials to evaluate their safety and efficacy. One notable example is a derivative that has shown promising results in phase I trials for treating chronic inflammatory diseases. The compound demonstrated good pharmacokinetic properties and minimal side effects, laying the groundwork for further clinical evaluation.
In parallel, researchers are exploring new synthetic strategies to optimize the production of  Diphenyltetrahydrofuran &its derivatives. These efforts aim to improve yield, reduce costs, and enhance sustainability. For instance, catalytic methods using earth-abundant metals are being investigated as alternatives to traditional precious metal catalysts.
Moreover, the potential applications of  Diphenyltetrahydrofuran &its derivatives extend beyond pharmaceuticals. In materials science, certain derivatives have shown promise as components in advanced polymers, display materials, and electronic devices. These applications leverage the unique electronic properties imparted by the tetrahydrofuran ring and phenyl substituents.
As research continues, it is likely that new insights into the structure-function relationships of  Diphenyltetrahydrofuran &its derivatives will emerge. These findings could open up new avenues for both fundamental scientific inquiry and practical applications. 
In conclusion,  Diphenyltetrahydrofuran (CAS No. 887-15-0)&presents a rich field for exploration across multiple disciplines. Its unique chemical properties make it a valuable tool for synthetic chemists,&a promising candidate for drug development,&a versatile component in materials science.&
Further research will undoubtedly uncover more about this fascinating compound&&&&&&&&&&&&&&&

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2,2-Diphenyltetrahydrofuran (CAS No. 887-15-0): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research

2,2-Diphenyltetrahydrofuran (CAS No. 887-15-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, offers a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 2,2-Diphenyltetrahydrofuran.

Chemical Properties and Structure:

2,2-Diphenyltetrahydrofuran, with the molecular formula C14H14O, is a cyclic ether featuring two phenyl groups attached at the 2-position on a tetrahydrofuran ring. This structural arrangement endows it with enhanced aromatic stability and reactivity at the tetrahydrofuran site. The physical properties include a melting point around 56-58°C and a boiling point around 190-195°C at atmospheric pressure. It is generally insoluble in water but readily dissolves in organic solvents like ethanol, methanol, and dichloromethane.

Synthesis Methods:

The synthesis of 2,2-Diphenyltetrahydrofuran strong > has been extensively studied over the years. One common method involves an intramolecular Diels-Alder reaction between a suitable diene and dienophile. For example, reacting 1,4-diphenylbuta-1,3-diene with maleic anhydride followed by reduction can yield this compound efficiently. Another approach utilizes ring-closing metathesis (RCM) reactions on appropriate diene precursors.

In recent years, transition-metal-catalyzed methods have gained prominence due to their high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed RCM have proven particularly effective in synthesizing this compound with improved yields while minimizing environmental impact through reduced waste generation.

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